molecular formula C25H26N6O3 B14106734 IbrutinibM34

IbrutinibM34

Cat. No.: B14106734
M. Wt: 458.5 g/mol
InChI Key: IFSZBDPQFKDONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing IbrutinibM34 within Bruton's Tyrosine Kinase (BTK) Inhibitor Research

Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime therapeutic target for various B-cell malignancies. nih.govmdpi.com Ibrutinib (B1684441) functions by irreversibly binding to BTK, thereby inhibiting the signaling pathways that promote tumor cell proliferation and survival. nih.gov

Significance of Drug Metabolite Investigation in Chemical Biology and Preclinical Oncology

The investigation of drug metabolites is a cornerstone of chemical biology and preclinical oncology for several key reasons:

Understanding Drug Action and Efficacy: The study of metabolites helps to elucidate the complete mechanism of action of a drug. nih.govnih.gov Metabolites can be active, inactive, or even have opposing effects to the parent compound. dovepress.com Characterizing these metabolites is essential for understanding the full spectrum of a drug's activity. alwsci.com

Optimizing Drug Design: Insights gained from metabolite studies can inform the design of next-generation drugs with improved properties, such as enhanced efficacy, better stability, or a more favorable safety profile. nih.govnih.gov

Predicting Patient Response: The metabolic profile of a drug can vary between individuals due to genetic and environmental factors. dovepress.com Studying metabolites can help to identify biomarkers that may predict how a patient will respond to a particular therapy, paving the way for personalized medicine. td2inc.com

Informing Preclinical Models: Comprehensive metabolite data from preclinical studies in animal models is crucial for predicting human metabolic pathways and ensuring the relevance of these models for safety and efficacy testing. nih.gov

In the context of preclinical oncology, metabolomics—the large-scale study of small molecules, or metabolites—provides a real-time snapshot of cellular processes and how they are altered by a therapeutic agent. td2inc.comtd2inc.com This approach can identify unique metabolic signatures in tumors and evaluate how a drug is disrupting tumor metabolism, offering critical information for go/no-go decisions in the drug development pipeline. td2inc.com

Research Imperatives for Comprehensive Characterization of this compound

A thorough investigation of this compound is driven by several research imperatives:

Assessing its Role in the Tumor Microenvironment: The tumor microenvironment plays a significant role in cancer progression. oncotarget.com Research is needed to understand if this compound has any immunomodulatory or other effects within this complex environment.

Elucidating its Formation and Elimination: Detailed studies on the enzymatic pathways responsible for the formation of this compound, primarily involving cytochrome P450 enzymes like CYP3A4/5, and its subsequent elimination are necessary. drugbank.comnih.govnih.gov This knowledge is critical for predicting potential drug-drug interactions.

Comparative Metabolomics: Comparing the formation and activity of this compound across different preclinical species and in human subjects is essential for the accurate translation of preclinical findings to the clinical setting. nih.gov

Detailed Research Findings

Ibrutinib is extensively metabolized in the body, with this compound being one of the identified metabolites. europa.eu The formation of this compound occurs through a metabolic pathway that involves the opening of the piperidine (B6355638) ring and subsequent reduction of a primary alcohol. drugbank.com This biotransformation is primarily carried out by the cytochrome P450 enzyme system, with CYP3A4 and CYP3A5 being the major contributors. drugbank.comnih.govnih.gov

Studies using human liver microsomes and hepatocytes have demonstrated the formation of this compound alongside other major metabolites. nih.govnih.gov The rate of formation of these metabolites has been shown to correlate with the activity of CYP3A enzymes. nih.govnih.gov

Metabolite Metabolic Pathway Key Enzymes
This compoundOpening of the piperidine ring and reduction of a primary alcoholCYP3A4, CYP3A5
M35Hydroxylation of the phenyl groupCYP3A4, CYP3A5
PCI-45227 (M37)Epoxidation of ethylene (B1197577) followed by hydrolysis to a dihydrodiolCYP3A4, CYP3A5
M25Oxidation to a carboxylic acidCYP3A4, CYP3A5

This table summarizes the major metabolic pathways of ibrutinib.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H26N6O3

Molecular Weight

458.5 g/mol

IUPAC Name

N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-5-hydroxypentyl]prop-2-enamide

InChI

InChI=1S/C25H26N6O3/c1-2-21(33)27-15-18(7-6-14-32)31-25-22(24(26)28-16-29-25)23(30-31)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18,32H,1,6-7,14-15H2,(H,27,33)(H2,26,28,29)

InChI Key

IFSZBDPQFKDONK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCC(CCCO)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N

Origin of Product

United States

Chemical Synthesis and Characterization Methodologies for Ibrutinibm34

De Novo Synthesis Strategies for IbrutinibM34

De novo synthesis refers to the construction of a complex molecule from simple, commercially available starting materials. While extensive research has been conducted on the de novo synthesis of ibrutinib (B1684441) and its various precursors and analogs, specific and detailed pathways for the de novo synthesis of the this compound metabolite are not extensively documented in publicly available scientific literature. The focus has largely been on the synthesis of the parent drug, ibrutinib.

Ibrutinib possesses a chiral center in its piperidine (B6355638) ring, and its synthesis requires careful control of stereochemistry to obtain the desired (R)-enantiomer. Asymmetric synthesis and stereoselective reduction are key strategies employed in the synthesis of chiral intermediates for ibrutinib. A de novo synthesis of this compound would necessitate similar stereoselective approaches to establish the correct stereochemistry at the corresponding chiral center in the modified piperidine ring. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions to ensure the formation of the correct stereoisomer.

Design and Optimization of Synthetic Pathways

Semisynthesis and Derivatization Techniques from Ibrutinib Precursors

Semisynthesis, which starts from a precursor that is structurally related to the target molecule, is a common strategy in medicinal chemistry. In the context of this compound, a plausible semisynthetic route would involve the chemical modification of ibrutinib or a late-stage synthetic intermediate. This could potentially involve a ring-opening reaction of the piperidine moiety in an ibrutinib precursor, followed by a reduction step to yield the M34 structure. The development of such derivatization techniques would be valuable for producing analytical standards of this compound for research purposes.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of this compound

The characterization of this compound, particularly in biological samples, relies heavily on advanced analytical techniques to confirm its structure and assess its purity.

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of drug metabolites. For this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for its detection and quantification. This technique allows for the separation of this compound from other metabolites and the parent drug, followed by its ionization and mass analysis. The high resolution of the mass spectrometer provides a precise mass measurement of the molecular ion, which helps in confirming the elemental composition of the metabolite.

The table below summarizes the key mass spectrometry parameters for this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Ionization Mode
This compoundC₂₅H₂₆N₆O₃458.52Positive ESI

Data sourced from Shimadzu Corporation

Fragmentation analysis (MS/MS) is also employed to further confirm the structure. By inducing fragmentation of the parent ion, a characteristic pattern of product ions is generated, which serves as a structural fingerprint for this compound.

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons in the different chemical environments of the molecule, including the aromatic protons of the phenoxyphenyl group, the pyrazolopyrimidine core, and the protons of the modified piperidine side chain. Similarly, a ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be employed to establish the connectivity between protons and carbons, ultimately leading to a complete and unambiguous assignment of the structure of this compound.

Chromatographic Purity Profiling and Impurity Identification in Research Batches

The analysis of Ibrutinib M34, a significant metabolite of Ibrutinib, is crucial for understanding the metabolic profile of the parent drug. While detailed public information on the specific impurity profiling of isolated Ibrutinib M34 research batches is limited, the methodologies used for its detection and quantification in metabolic studies provide a foundational understanding of its analytical chemistry. Ibrutinib M34 is formed through the oxidative opening of the piperidine ring of Ibrutinib, followed by a reduction to a primary alcohol. nih.govdrugbank.comdovepress.comnih.gov This transformation is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5. drugbank.comdovepress.com

Research focusing on the metabolism of Ibrutinib has employed advanced chromatographic techniques to detect and measure its metabolites. These methods are essential for distinguishing the parent compound from its various metabolic products, including M34.

Analytical Methodologies for Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the primary analytical technique for the identification and quantification of Ibrutinib M34 in biological matrices. nih.govfda.gov Studies conducted on human liver microsomes and hepatocytes utilize LC-MS/MS to measure the formation of M34 and other metabolites. nih.gov These methods are designed for high sensitivity and specificity, which are necessary to detect the low concentrations of metabolites typically present in in vitro and in vivo samples.

In a typical study, Ibrutinib is incubated with human liver microsomes, and the subsequent formation of metabolites like M34 is monitored over time. nih.govfda.gov The analysis involves chromatographic separation, often using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), followed by detection with a tandem mass spectrometer. nih.govfda.govipinnovative.com Representative LC-MS/MS chromatograms from such studies show distinct peaks corresponding to Ibrutinib and its metabolites, including M34, allowing for their individual measurement. nih.gov

Purity and Reference Standards

For quantitative analysis, reference standards of Ibrutinib M34 are required. Several chemical suppliers provide "Ibrutinib M34 metabolite" for research purposes. These reference materials are typically supplied with a Certificate of Analysis that specifies the purity, often determined by HPLC. For instance, some commercial sources state a minimum purity of 98.0%. schd-shimadzu.com The availability of high-purity reference standards is fundamental for the validation of analytical methods and for accurate quantification in metabolic studies.

While comprehensive data on impurities generated during the synthesis or degradation of Ibrutinib M34 itself is not extensively published, the purity of the reference standard is a critical parameter. Any impurities in the standard could interfere with the accurate measurement of the metabolite in experimental samples. The table below summarizes the typical information available for an Ibrutinib M34 reference standard.

Table 1: Example Specifications for Ibrutinib M34 Reference Standard

Parameter Value Source
Chemical Name Ibrutinib M34 metabolite schd-shimadzu.com
Molecular Formula C₂₅H₂₆N₆O₃ schd-shimadzu.com
Molecular Weight 458.52 g/mol schd-shimadzu.com
Minimum Purity ≥ 98.0% schd-shimadzu.com

| Analytical Method | HPLC | |

The impurity profile for the parent drug, Ibrutinib, has been thoroughly investigated, identifying process-related and degradation impurities. fda.govresearchgate.net However, a similar detailed public analysis specifically for research batches of the M34 metabolite is not available. The focus of existing literature remains on M34 as a product of Ibrutinib's metabolism rather than as a starting compound undergoing its own purity and impurity analysis. nih.govfda.govfda.goveuropa.eu

Metabolic Formation and Disposition Mechanisms of Ibrutinibm34 in Preclinical Systems

Enzymatic Pathways Governing IbrutinibM34 Formation

The biogenesis of this compound from its parent compound, ibrutinib (B1684441), is a multi-step process involving specific enzyme families. This pathway involves the opening of the piperidine (B6355638) ring on the ibrutinib molecule, followed by reduction to a primary alcohol, which is the metabolite known as this compound. nih.govresearchgate.netdrugbank.com

While CYP enzymes initiate the metabolic cascade, other enzymes are crucial for the subsequent steps. The formation of another major ibrutinib metabolite, the dihydrodiol metabolite (M37 or PCI-45227), involves an initial epoxidation by CYP3A followed by hydrolysis via epoxide hydrolase. hyphadiscovery.com For this compound, the pathway involves the opening of the piperidine ring and subsequent reduction to an alcohol. researchgate.netdrugbank.com This reduction step points to the involvement of alcohol dehydrogenases or other reductase enzymes following the initial CYP-mediated ring opening. Additionally, glutathione (B108866) (GSH) and glutathione S-transferases (GSTs) are involved in extrahepatic clearance pathways for ibrutinib, which could become more significant when CYP metabolism is impaired. nih.gov

Identification of Cytochrome P450 Isoforms Involved in this compound Biogenesis

In Vitro Metabolic Stability and Kinetic Studies of this compound

In vitro assays are fundamental for characterizing the metabolic fate of a compound by providing data on its stability and clearance rates in controlled biological systems. nuvisan.com

Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are used to evaluate a compound's susceptibility to biotransformation. beckman.com These assays measure the disappearance of the compound over time when incubated with these metabolically active preparations. mttlab.eu For ibrutinib, incubations with human liver microsomes (HLMs) and primary human hepatocytes have been performed to measure the formation rates of its metabolites. nih.govnih.gov

In studies with single-donor human liver microsomes, the formation of this compound was found to be linear with a protein concentration of 0.05 mg/ml for up to 20 minutes. nih.gov Similarly, in human hepatocytes, the formation of this compound was linear throughout a 30-minute incubation period. nih.gov While these studies focus on the formation of this compound, specific data on the subsequent metabolic stability of this compound itself is not detailed in the provided search results. The stability of a metabolite is a key factor in determining its potential for accumulation and further pharmacological activity.

Table 1: In Vitro Metabolic System Conditions for Ibrutinib Metabolite Formation nih.gov
ParameterHuman Liver MicrosomesHuman Hepatocytes
Biological MatrixSingle-donor HLM (n=20)Single-donor hepatocytes (n=15)
Ibrutinib Concentration5 µM5 µM
Protein/Cell Concentration0.05 mg protein/ml0.5 × 10⁶ viable cells/ml
Incubation Time20 minutes15 minutes
Linearity for M34 FormationLinear up to 20 minLinear up to 30 min

However, specific kinetic parameters for the clearance of this compound, such as its own intrinsic clearance or half-life, are not available in the reviewed literature. The focus has been on the kinetics of its formation from the parent drug. Calculating the intrinsic clearance of a metabolite would require separate experiments where the metabolite itself is used as the substrate in stability assays. nuvisan.comnih.gov

Microsomal and Hepatocyte Stability Assays

Preclinical In Vivo Disposition of this compound

Preclinical in vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a whole organism. imavita.com Following oral administration of radiolabeled ibrutinib to healthy male subjects, radioactivity was primarily excreted in the feces (80%), with a smaller amount in the urine (~8%), indicating extensive metabolism and biliary excretion. drugbank.com this compound was identified as one of the major metabolic products alongside M25 and the dihydrodiol metabolite M37. researchgate.net

In pharmacokinetic studies in rats, the rate of ibrutinib biotransformation is several-fold faster than in humans. mdpi.com A population pharmacokinetic model developed from patients with lymphoid malignancies characterized the disposition of both ibrutinib and its dihydrodiol metabolite, but did not provide specific parameters for this compound. researchgate.net The disposition of metabolites can be influenced by drug transporters, which may play a role in the distribution of ibrutinib metabolites. nih.gov

Table 2: Summary of Ibrutinib Disposition in Preclinical/Clinical Studies
ParameterFindingReference SpeciesCitation
Primary Route of ExcretionFecesHuman drugbank.com
Fecal Excretion (% of dose)~80%Human drugbank.com
Urinary Excretion (% of dose)~7.8%Human drugbank.com
Identified Major MetabolitesM34, M25, M35, M37 (PCI-45227)Human nih.govresearchgate.net
Metabolism Rate vs. HumanSeveral-fold fasterRat mdpi.com

Absorption and Distribution Kinetics in Animal Models

Detailed pharmacokinetic studies specifically characterizing the absorption and distribution kinetics of this compound following its formation in animal models are not extensively available in the public domain. The majority of preclinical research has centered on the pharmacokinetics of the parent drug, ibrutinib.

Following oral administration of ibrutinib in preclinical species such as rats and dogs, the parent drug is rapidly absorbed. europa.eu It is during this first-pass metabolism and subsequent systemic circulation that ibrutinib is converted to its various metabolites, including this compound.

While specific data on the absorption rate and volume of distribution for this compound are not provided in the reviewed literature, it is established that this compound is one of the main circulating entities in human plasma following ibrutinib administration. europa.eufda.govnih.gov This indicates that once formed, this compound is distributed throughout the systemic circulation. In preclinical studies with radiolabeled ibrutinib in rats, a number of metabolites were identified in plasma, with M34 being a significant component. fda.govfda.gov

Pharmacokinetic Parameters of Ibrutinib in Preclinical Models

ParameterAnimal ModelValueCitation
Tmax (Ibrutinib) Rats & Dogs~2 hours europa.eu
Volume of Distribution (Ibrutinib) -~10,000 L drugbank.comnih.gov
Plasma Protein Binding (Ibrutinib) Human97.3% janssenlabels.com

Note: This table represents data for the parent compound, ibrutinib, as specific kinetic data for this compound is not available.

Excretion Pathways and Metabolite Profiling

The elimination of ibrutinib and its metabolites occurs predominantly through the fecal route in preclinical models and humans. fda.govtga.gov.au Studies in rats administered radiolabeled ibrutinib showed that the majority of the dose was excreted in the feces, with this compound being one of the main metabolites identified in fecal matter. fda.gov This suggests that after its formation, this compound is cleared from the body primarily via hepatobiliary excretion. Urinary excretion plays a minor role in the elimination of ibrutinib and its metabolites. fda.govtga.gov.au

Metabolite profiling in human plasma has identified this compound as one of the major circulating metabolites, alongside others such as M21, M25, and the active metabolite M37 (PCI-45227). europa.eufda.govnih.gov

Transporter-Mediated Uptake and Efflux Mechanisms of this compound in Cellular Models

The interaction of drug metabolites with transporters is a critical factor in their disposition and potential for drug-drug interactions. In vitro studies have begun to explore the role of transporters in the uptake and efflux of this compound.

Available data indicates that this compound is an inhibitor of the Breast Cancer Resistance Protein (BCRP), an efflux transporter. pgkb.org However, the specific IC50 value for this interaction is not reported in the available literature. Information regarding the interaction of this compound with other key drug transporters, such as the organic anion transporting polypeptides (OATP1B1, OATP1B3) and the multidrug and toxin extrusion proteins (MATE1, MATE2-K), is not currently available.

Based on a comprehensive review of the available scientific literature, it is not possible to generate a detailed article on the molecular and cellular pharmacology of the specific chemical compound Ibrutinib M34 that adheres to the provided outline.

Publicly accessible research and clinical documentation identify Ibrutinib M34 as a known human metabolite of the drug Ibrutinib. fda.govresearchgate.netnih.gov Its formation occurs through the metabolic process of piperidine ring opening and the reduction of a primary alcohol, primarily mediated by CYP3A enzymes. drugbank.comnih.gov Studies confirm that Ibrutinib M34 is one of the main circulating metabolites found in plasma following the administration of Ibrutinib. fda.gov

However, there is a significant lack of specific pharmacological data for the Ibrutinib M34 metabolite itself. The detailed research findings, binding affinities, and data required to populate the requested sections and subsections are not available in the reviewed sources. Specifically:

BTK Kinase Inhibition: There is no available data quantifying the inhibitory activity (e.g., IC50) of Ibrutinib M34 against Bruton's tyrosine kinase (BTK). In contrast, data is available for another metabolite, PCI-45227 (M37), which is noted to be approximately 15 times less potent than the parent compound, Ibrutinib. drugbank.comfda.gov Furthermore, at least one resource categorizes Ibrutinib M34 as an inactive metabolite. bccancer.bc.ca

Off-Target and Signaling Pathway Analysis: The extensive body of research on off-target interactions and the modulation of intracellular signaling pathways—including the B-Cell Receptor (BCR) cascade, the PI3K/AKT/mTOR pathway, and Focal Adhesion Kinase (FAK)/integrin signaling—focuses exclusively on the parent drug, Ibrutinib. researchgate.netresearchgate.netimrpress.comwikipedia.orgnih.govuni-konstanz.de No specific studies were found that assess the effects of the Ibrutinib M34 metabolite on these targets or pathways.

Therefore, constructing an article with the requested level of scientific detail and data tables solely on Ibrutinib M34 is not feasible. To do so would require fabricating information or incorrectly attributing the pharmacological characteristics of Ibrutinib to its M34 metabolite.

Molecular and Cellular Pharmacology of Ibrutinibm34

Impact of IbrutinibM34 on Intracellular Signaling Pathways

Exploration of Other Relevant Oncogenic and Immunomodulatory Pathways

There is currently no available scientific literature detailing the specific interactions of this compound with oncogenic or immunomodulatory pathways beyond its identity as a metabolite of the BTK inhibitor Ibrutinib (B1684441). Research has focused on the parent drug's ability to inhibit BTK, a crucial kinase in B-cell receptor signaling pathways, which affects B-cell proliferation, migration, and survival. wvu.edubccancer.bc.ca The independent effects of the M34 metabolite on these or other pathways have not been reported.

Cellular Responses to this compound in Preclinical Models

Comprehensive preclinical data on the cellular responses to the isolated this compound metabolite is not available in published research. The following sections are therefore limited by the absence of specific findings.

Evaluation of this compound on Cell Proliferation and Viability (in vitro)

No in vitro studies have been published that specifically assess the impact of this compound on the proliferation and viability of cancer cell lines. Consequently, data tables on its potency or efficacy in this regard cannot be generated.

Induction of Apoptosis and Cell Cycle Arrest by this compound in Cancer Cell Lines

There are no research findings available that demonstrate the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cell lines. The pro-apoptotic and cell cycle-modulating effects reported in the context of Ibrutinib treatment are attributed to the parent compound's potent inhibition of BTK. wvu.edu

Analysis of this compound's Influence on Cellular Migration and Invasion

No preclinical analyses or research data have been published regarding the specific influence of this compound on the migration and invasion capabilities of cancer cells. Nonclinical studies show that the parent compound, Ibrutinib, inhibits B-cell migration and substrate adhesion in vitro. wvu.edufda.gov

Preclinical Biological Activity and Mechanistic Studies of Ibrutinibm34

In Vitro Efficacy of IbrutinibM34 in Disease-Relevant Cellular Models

Activity in Lymphoma and Leukemia Cell Lines

Ibrutinib (B1684441) has demonstrated significant in vitro efficacy in inhibiting the proliferation of various lymphoma and leukemia cell lines. nih.gov Studies have shown that ibrutinib can inhibit the phosphorylation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway, in Burkitt lymphoma (BL) cells at concentrations as low as 0.2 μM. nih.gov This inhibition of p-BTK leads to a significant reduction in cell proliferation. nih.gov

In preclinical studies involving chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), ibrutinib was found to inhibit cell proliferation in vitro with half-maximal inhibitory concentration (IC50) values typically ranging from 1.0 μM to 25.0 μM. nih.gov Despite these IC50 values, ibrutinib has proven highly effective in clinical settings for these diseases. nih.gov

The combination of ibrutinib with other agents has also been explored. For instance, combining ibrutinib with the PI3Kδ inhibitor idelalisib (B1684644) has shown a significant decrease in the proliferation of Raji cells, a BL cell line. nih.gov This suggests a potential synergistic effect by targeting different components of the B-cell receptor signaling pathway. nih.gov Furthermore, to better understand resistance mechanisms, cell lines that overexpress wild-type or mutant forms of BTK have been developed. These models, such as MEC-1 cell lines in CLL research, help in studying the biological impact of mutations like BTKC481S and BTKC481R that confer resistance to ibrutinib. nih.gov

Chimeric antigen receptor (CAR) T-cell therapies are also being investigated in combination with or as an alternative for B-cell malignancies. While CAR T-cell therapies have shown high remission rates in some B-cell cancers, their efficacy in CLL has been less consistent, prompting research into novel targets beyond CD19. scholasticahq.com

Table 1: In Vitro Activity of Ibrutinib in Lymphoma and Leukemia Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Type Key Findings Reference
Raji Burkitt Lymphoma (BL) Ibrutinib significantly inhibited p-BTK levels and cell proliferation. nih.gov Combination with idelalisib further decreased proliferation. nih.gov nih.gov
MEC-1 Chronic Lymphocytic Leukemia (CLL) Used to create models of ibrutinib resistance by overexpressing mutant BTK. nih.gov nih.gov
Various Chronic Lymphocytic Leukemia (CLL) / Mantle Cell Lymphoma (MCL) Ibrutinib inhibits cell proliferation with IC50 values between 1.0 μM and 25.0 μM. nih.gov nih.gov

Assessment in Other Solid Tumor Cell Lines (e.g., Pancreatic Adenocarcinoma)

The application of ibrutinib has been investigated in solid tumors, including pancreatic adenocarcinoma. Research has explored its potential as a radiosensitizer in pancreatic cancer cells. In vitro studies using the BxPC-3 pancreatic cancer cell line have indicated that ibrutinib can enhance the effects of radiotherapy by targeting the EGFR/AKT/mTOR signaling pathway. cytion.com Specifically, ibrutinib was shown to decrease the phosphorylation of EGFR and the expression of pAKT and other downstream genes that are typically upregulated by radiation treatment. cytion.com

The BxPC-3 cell line, derived from a human pancreatic adenocarcinoma, is a valuable tool for such research as it is tumorigenic and can form tumors in immunocompromised mice that are histologically similar to primary pancreatic tumors. cytion.comebiohippo.com This cell line is known to express significant levels of angiogenic factors like interleukin-8 (IL-8), vascular endothelial growth factor (VEGF), and prostaglandin (B15479496) E2 (PGE2), making it a suitable model for studying angiogenesis. cytion.comebiohippo.com

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense stromal environment, with cancer cells often constituting only about 20% of the tumor mass. frontiersin.org This complex tumor microenvironment, dominated by cancer-associated fibroblasts (CAFs), presents a significant challenge for drug delivery and efficacy. frontiersin.org The development of K-Ras independence is another factor that can contribute to the failure of targeted therapies in pancreatic cancer. mdpi.com

Evaluation in Primary Patient-Derived Cell Cultures (Ethical Considerations and Research Use)

The use of primary patient-derived cell cultures in preclinical cancer research has been on the rise due to their ability to better represent the heterogeneity and microenvironment of a patient's tumor compared to established cell lines. nih.gov These cultures, which can be derived from various human biospecimens like tissue, blood, or other body fluids, require rigorous ethical oversight. phenomicsaustralia.org.au

Ethical Considerations: The foundation of ethical research involving human-derived materials rests on principles outlined in documents such as the Belmont Report, the Nuremberg Code, and the Declaration of Helsinki. phenomicsaustralia.org.au Key ethical requirements include:

Institutional Review Board (IRB) or Ethics Committee Approval: All research involving human biological samples must receive prior approval from an accredited IRB or ethics committee. pharmacoj.com

Informed Consent: Researchers must obtain written informed consent from the sample donors. This consent should detail the purpose of the research, potential risks and benefits, and how the samples and data will be used and stored. phenomicsaustralia.org.aupharmacoj.com For historical samples where consent may not have been obtained under current standards, justification and ethics committee approval are necessary. pharmacoj.comculturecollections.org.uk

Privacy and Confidentiality: All patient data must be anonymized to protect the identity and privacy of the donors. pharmacoj.com

Transparency and Accountability: The origin of all cell lines and primary cultures must be disclosed in publications, along with statements confirming ethical approval and consent. pharmacoj.com

Research Use: Primary cancer cultures offer significant advantages for preclinical studies. They can preserve the cellular heterogeneity and stem-like phenotypes of the original tumor, which are often lost in long-term cultured cell lines. nih.gov This is particularly important for studying drug resistance mechanisms. nih.gov Furthermore, the co-culture of malignant cells with other cell types from the tumor microenvironment, such as stromal cells or immune cells, can provide a more accurate model of the complex interactions that occur in vivo. frontiersin.orgfrontiersin.org For instance, in CLL, the survival of malignant B-cells ex vivo is enhanced when co-cultured with autologous T-cells or nurse-like cells. frontiersin.org

In Vivo Preclinical Efficacy Studies of this compound

Efficacy in Murine Xenograft Models

Murine xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of new therapies. reactionbiology.comnih.gov These models allow for the in vivo assessment of a drug's ability to inhibit tumor growth in a living organism. reactionbiology.com

In the context of Burkitt lymphoma, in vivo studies using Raji cell line xenografts in NSG mice have demonstrated the efficacy of ibrutinib. nih.gov Treatment with ibrutinib significantly reduced the tumor burden and extended the survival of the xenografted mice. nih.gov

For solid tumors, xenograft models are also widely used. For example, the BxPC-3 pancreatic cancer cell line is known to be tumorigenic and can form tumors in nude mice that closely resemble the original human tumor, making it a suitable model for studying pancreatic cancer growth and response to treatment. cytion.comebiohippo.com Similarly, other cancer cell lines like BT-474 and HCC-1954 (breast cancer) have been used in subcutaneous xenograft models in BALB/c nude mice to determine the in vivo efficacy of novel inhibitors. researchgate.net The development of patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, offers an even more clinically relevant platform for preclinical evaluation. nih.gov

Evaluation in Syngeneic and Genetically Engineered Mouse Models

To study the interaction between the immune system and cancer therapies, immunocompetent mouse models are essential. Syngeneic models and genetically engineered mouse models (GEMMs) are two such systems. crownbio.com

Syngeneic Models: These models involve the transplantation of murine cancer cell lines into immunocompetent mice of the same inbred strain. crownbio.com This genetic compatibility allows for the study of immunotherapies in the context of a fully functional immune system. lidebiotech.com Syngeneic models are widely used for efficacy studies of immunotherapies and for investigating combination therapies, such as those involving checkpoint inhibitors. crownbio.com However, a limitation of syngeneic models is that the tumor cells often have a higher neo-antigen load than most human cancers, and the number of available cell lines is limited for some cancer types. crownbio.com

Genetically Engineered Mouse Models (GEMMs): In GEMMs, specific genes associated with cancer development are altered, leading to the spontaneous formation of tumors. crownbio.com This process more closely mimics the natural development of human tumors, including the co-evolution of the tumor and the host immune system and the development of immune tolerance. oncotarget.comnih.gov For example, the KPC model (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre) is a well-established GEMM for pancreatic cancer that accurately reflects the immunobiology of the human disease. nih.gov While GEMMs are valuable for studying the entire process of cancer progression and for mechanistic studies, they can be more time-consuming and costly to develop than transplantation models. oncotarget.comnih.gov

Humanized mouse models, where components of the murine immune system are replaced with human counterparts, represent a further refinement, allowing for the evaluation of therapies that target human-specific immune molecules in an in vivo setting. lidebiotech.com

Assessment of Pharmacodynamic Biomarkers in Preclinical Animal Studies

Ibrutinib undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4, and to a lesser degree, CYP2D6. medscape.comeuropa.eunih.gov This process results in several metabolites. The main metabolic pathways include the hydroxylation of the phenyl group to form M35, the opening of the piperidine (B6355638) ring to yield M25 and M34, and the epoxidation of the ethylene (B1197577) group on the acryloyl moiety, which is then hydrolyzed to form the dihydrodiol metabolite PCI-45227 (also known as M37). nih.gov

This compound, along with M21 (a sulfate (B86663) conjugate), M25, and M37 (PCI-45227), are among the primary circulating entities found in human blood and plasma following the administration of ibrutinib. nih.govresearchgate.net Of these, the dihydrodiol metabolite PCI-45227 is known to be pharmacologically active, though its inhibitory potency against its target, Bruton's tyrosine kinase (BTK), is approximately 15 times lower than that of the parent compound, ibrutinib. tga.gov.auresearchgate.netresearchgate.net The specific activity of this compound is less clearly defined in available research.

While extensive preclinical animal studies have been conducted to evaluate the pharmacodynamics of ibrutinib, fda.gov specific assessments of pharmacodynamic biomarkers for the this compound metabolite are not extensively detailed in the scientific literature. Research has largely focused on the parent drug's ability to inhibit BTK and its downstream signaling pathways. wikipedia.org Although the dihydrodiol metabolite DHI (which includes M34) has a longer elimination half-life than ibrutinib, making it potentially useful for monitoring therapeutic adherence, a direct relationship between its plasma levels and specific pharmacodynamic effects or adverse events has not been clearly established. dovepress.comnih.gov

Table 1: Major Metabolites of Ibrutinib

Metabolite Name Formation Pathway Pharmacological Activity
This compound Opening of the piperidine ring followed by reduction. nih.govdrugbank.com Not clearly specified in literature.
PCI-45227 (M37) Epoxidation and hydrolysis of the acryloyl moiety. nih.gov Active, but ~15x less potent BTK inhibitor than Ibrutinib. medscape.comtga.gov.auresearchgate.net
M35 Hydroxylation of the phenyl group. nih.govdrugbank.com Not specified.
M25 Opening of the piperidine ring followed by oxidation. nih.govresearchgate.net Not specified.

Role of this compound in Mechanisms of Resistance to Ibrutinib

Resistance to ibrutinib therapy is a significant clinical challenge. The primary mechanisms of resistance involve the acquisition of mutations in the drug's target, BTK, or in downstream signaling molecules. nih.govnih.gov However, the available scientific literature does not provide evidence for a direct role of the metabolite this compound in these resistance mechanisms. The focus of resistance studies has been on the genetic and signaling adaptations of cancer cells in response to the inhibition of BTK by the parent drug, ibrutinib.

Contribution of this compound to Acquired or Intrinsic Drug Resistance

Drug resistance can be categorized as intrinsic (pre-existing) or acquired (developing during therapy). researchgate.net Acquired resistance to ibrutinib is most commonly associated with specific mutations. researchgate.netcllsociety.org There is no information within the reviewed scientific literature to indicate that the this compound metabolite contributes to either intrinsic or acquired resistance to ibrutinib. Resistance mechanisms are attributed to cellular changes that circumvent the therapeutic action of the parent drug. nih.gov

Investigation of Bypass Pathway Activation by this compound

Cancer cells can develop resistance to targeted therapies by activating alternative "bypass" signaling pathways to maintain their growth and survival despite the inhibition of the primary target. In the context of ibrutinib resistance, pathways such as the PI3K/AKT/mTOR and NF-κB signaling cascades have been implicated. nih.gov These bypass mechanisms allow the cancer cell to circumvent its dependency on the BTK signaling that ibrutinib blocks. Current research does not suggest that the this compound metabolite is responsible for activating these bypass pathways.

Combination Research Strategies with this compound in Preclinical Settings

While there is no available research on preclinical combination strategies involving the isolated this compound metabolite, extensive research has been conducted on combining the parent drug, ibrutinib, with other therapeutic agents.

Exploration of Novel Drug Combinations in Preclinical Models

Preclinical evidence strongly supports the combination of ibrutinib with various forms of immunotherapy. nih.gov The rationale for this approach is based on ibrutinib's ability to modulate the tumor microenvironment and enhance T-cell function, thereby augmenting the activity of immunotherapeutic agents. nih.gov For instance, preclinical studies have demonstrated synergistic effects when combining ibrutinib with bispecific antibodies (BsAbs) in models of chronic lymphocytic leukemia (CLL). nih.gov Ibrutinib was shown to improve the cytotoxic potential of a ROR1 bispecific antibody T-cell engager in patient-derived CLL samples. nih.gov Mechanistically, ibrutinib helps to counteract the immunosuppressive characteristics of CLL cells, which in turn boosts the T-cell-mediated killing facilitated by the bispecific antibody. nih.gov Furthermore, preclinical data indicated synergistic antitumor activity when ibrutinib was combined with PD-L1 inhibitors, providing a basis for clinical trials in solid tumors. researchgate.netresearchgate.net

Investigations into combinations with other targeted therapies have also yielded promising preclinical results. The combination of ibrutinib and the BCL-2 inhibitor, venetoclax, has been shown in preclinical tumor models to induce greater cellular apoptosis and antitumor activity than either agent used alone. janssenlabels.com This synergy provides a strong rationale for the clinical development of this combination in B-cell malignancies. ajmc.comjnj.com However, not all combinations have demonstrated synergy; preclinical studies of ibrutinib with agents like doxorubicin, fludarabine, and vincristine (B1662923) did not show synergistic or antagonistic effects in a range of lymphoma cell lines. europa.eu

The combination of ibrutinib with established anti-CD20 monoclonal antibodies like rituximab (B1143277) has also been explored. Both agents target B-cells, but through different mechanisms, providing a basis for a dual-pronged attack. aacr.org This approach has been translated into clinical use for conditions like Waldenström's macroglobulinemia. aacr.org Similarly, preclinical models of primary central nervous system lymphoma (PCNSL) have shown that ibrutinib possesses antitumor activity, which has prompted clinical investigations combining it with high-dose methotrexate (B535133) and rituximab to address the often transient or incomplete responses seen with single-agent therapy. nih.gov

Additionally, studies have explored the pharmacokinetic interactions of ibrutinib. Co-administration with strong CYP3A inhibitors can significantly increase the exposure of ibrutinib. janssenlabels.com Preclinical pharmacokinetic studies in mice demonstrated that inhibiting CYP3A isoforms could increase the area under the curve (AUC) of ibrutinib by approximately 10-fold, a finding that could be replicated by using a CYP3A inhibitor like cobicistat. nih.gov This suggests a strategy for modulating ibrutinib levels to potentially enhance its therapeutic effect. nih.gov

The table below summarizes key preclinical findings for various ibrutinib drug combinations.

Combination AgentCancer Model/SettingKey Preclinical FindingsCitation
Immunotherapy
Bispecific Antibodies (BsAbs)Chronic Lymphocytic Leukemia (CLL) modelsDemonstrated synergistic effects; improved killing of CLL cells. nih.gov nih.gov
ROR1 BsAb T-cell EngagerPatient-derived CLL samplesEnhanced the cytotoxic potential of the T-cell engager. nih.gov nih.gov
PD-L1 Inhibitors (e.g., Durvalumab)Solid Tumor modelsSuggested synergistic antitumor activity. researchgate.net researchgate.net
Anti-PD-1 Inhibitors (e.g., Nivolumab)General Preclinical InvestigationShowed synergistic antitumor effects. researchgate.net researchgate.net
Targeted Therapies
VenetoclaxPreclinical Tumor ModelsResulted in increased cellular apoptosis and anti-tumor activity compared to single agents. janssenlabels.com janssenlabels.com
RituximabPrimary Central Nervous System Lymphoma (PCNSL) preclinical modelsIbrutinib showed antitumor activity, supporting the rationale for combination therapy. nih.gov nih.gov
Chemotherapy
Doxorubicin, Fludarabine, VincristineDLCL2, DHL4, RAMOS, Jurkat, Granta-519, DB, DoHH2 cell linesNo synergistic or antagonistic effects were observed. europa.eu europa.eu
Pharmacokinetic Modulators
CYP3A Inhibitors (e.g., Cobicistat)Mouse modelsIncreased ibrutinib AUC approximately 10-fold. nih.gov nih.gov

Advanced Research Methodologies Applied to Ibrutinibm34

Advanced Imaging Techniques for IbrutinibM34 Localization and Effects

Advanced imaging techniques allow for the visualization of drugs and their effects within biological systems, from the subcellular level to whole organisms. These methods are primarily applied to the parent drug, ibrutinib (B1684441), often using labeled versions, to track its distribution and target interaction. The resulting data provides critical information on where ibrutinib is delivered and concentrated, and therefore, where metabolites like this compound are likely to be generated and act.

Live-cell imaging enables researchers to observe the behavior of drugs in living cells in real time. For ibrutinib, this has been achieved by synthesizing fluorescently labeled versions of the drug (e.g., Ibrutinib-BFL). nih.gov These probes allow for the visualization of the drug's entry into cells, its subcellular localization, and its binding to its target, BTK. nih.gov

Using techniques like imaging flow cytometry and creating stable cell lines expressing fluorescently tagged BTK, scientists can confirm target engagement and specificity. nih.gov While these imaging agents are derivatives of ibrutinib, they provide a powerful proxy for understanding how the parent drug behaves. This informs where the metabolic machinery of the cell would then convert ibrutinib into this compound and other metabolites, influencing cellular dynamics from within.

Extending imaging to whole organisms, preclinical molecular imaging allows for the non-invasive assessment of a drug's distribution and activity in animal models. This is critical for understanding how a drug behaves in a complex biological system before human trials.

For ibrutinib, imaging agents have been developed to track its distribution to tumors and other tissues in vivo. nih.govresearchgate.net These studies show that the agent rapidly distributes to BTK-expressing tumor cells. nih.gov This provides a macroscopic map of where ibrutinib is active and, consequently, where its metabolism, including the production of this compound, occurs. Research in preclinical models of glioblastoma has also utilized ibrutinib to demonstrate its ability to suppress tumor growth, with the drug's effectiveness assessed over time. clevelandclinic.org Such studies on the parent compound are essential for inferring the potential sites of action for its metabolites.

Computational Modeling and Artificial Intelligence in this compound Research

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a molecule, such as a drug or metabolite, binds to a protein target and to characterize the stability of this interaction over time. nih.govrsc.orgplos.org Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the physical movements of atoms and molecules, revealing the dynamics and stability of the ligand-receptor complex. nih.govarxiv.org

For the parent compound, ibrutinib, these techniques have been employed to investigate its binding affinity and interaction with various protein kinases, including mutated forms like HER2-L755S. nih.govnih.gov Such studies provide atomic-level insights into binding mechanisms and can help identify potential alternative therapies. nih.gov

However, specific molecular docking or MD simulation studies focusing explicitly on the Ibrutinib M34 metabolite are not prominently featured in available scientific literature. While Ibrutinib M34 has been identified as a significant metabolite resulting from the opening of ibrutinib's piperidine (B6355638) ring, its specific interactions with biological targets have not been detailed using these computational methods. researchgate.neteuropa.eu

Machine Learning Approaches for Metabolite Activity Prediction and Drug Discovery

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. mednexus.orgyoutube.com These technologies can be used to predict drug-target interactions, forecast toxicity, repurpose existing drugs, and design novel molecules. researchgate.net ML algorithms can learn from chemical and biological data to build predictive models that accelerate research and reduce the need for extensive experimental work. mednexus.org

In the context of ibrutinib, computational models have been developed to understand its pharmacokinetics and interactions. nih.gov These models inherently account for the metabolic pathways leading to compounds like Ibrutinib M34. researchgate.netresearchgate.net However, specific ML models designed to predict the distinct biological or toxicological activities of the Ibrutinib M34 metabolite itself are not described in the available literature. The application of AI is more broadly focused on the parent drug or the general challenges of drug development. mednexus.orgresearchgate.net

High-Throughput Screening Platforms for Novel this compound Interactors or Activities

High-throughput screening (HTS) is a drug discovery process that uses automation and robotics to rapidly test hundreds of thousands to millions of chemical, genetic, or pharmacological substances. domainex.co.uk The goal is to identify "hits"—substances that modulate a specific biological pathway or interact with a particular molecular target. domainex.co.ukbrainxell.com HTS is a cornerstone of modern hit identification for new therapeutics. domainex.co.uksbdrugdiscovery.com

HTS platforms have been successfully utilized in research related to the parent drug, ibrutinib. For instance, large-scale combination screening was performed to identify drugs that exhibit synergy, additivity, or antagonism when paired with ibrutinib, particularly for treating specific types of lymphoma. nih.govnih.gov These screens tested ibrutinib against libraries of hundreds of approved and investigational drugs to prioritize combinations for clinical investigation. nih.gov

Despite the power of this technology, the application of HTS platforms to specifically identify novel protein interactors or discover new biological activities for the Ibrutinib M34 metabolite has not been reported in the reviewed scientific literature. Research efforts using HTS have concentrated on the therapeutic applications and synergies of the parent compound, ibrutinib.

Data on Ibrutinib M34 Identification

The following table summarizes findings from pharmacokinetic studies where Ibrutinib M34 was identified and quantified.

Study MatrixKey FindingCitation
Human PlasmaIdentified as a metabolite of ibrutinib. At 2 hours post-dose, M34 accounted for 14% of the total radioactivity. europa.eu
Human Plasma, Blood, UrineIdentified as one of several metabolites in various biological fluids. europa.eu
In Vitro (Human Liver Microsomes & Hepatocytes)Ibrutinib is metabolized by CYP3A4/5 to several metabolites, including M34. researchgate.netresearchgate.net

Future Research Trajectories and Preclinical Innovations with Ibrutinibm34

Elucidation of Unexplored Biological Roles and Mechanisms of IbrutinibM34

The formation of this compound occurs through the opening of the piperidine (B6355638) ring of ibrutinib (B1684441), followed by the reduction of a primary alcohol. drugbank.comnih.govnih.govnih.govresearchgate.net This metabolic process is primarily carried out by the cytochrome P450 enzymes CYP3A4 and CYP3A5. drugbank.comnih.govnih.gov While this compound is considered an inactive metabolite, its biological significance remains largely uncharted territory. bccancer.bc.ca

Future research will likely focus on several key areas:

Off-Target Activities: A critical area of investigation will be to determine if this compound possesses any off-target pharmacological activities. Even if it does not inhibit BTK, it could potentially interact with other kinases or cellular proteins, leading to unforeseen biological effects.

Modulation of the Tumor Microenvironment: Researchers may explore whether this compound influences the tumor microenvironment. This could involve studying its effects on immune cells, stromal cells, and the secretion of cytokines and chemokines, which are known to be modulated by the parent drug, ibrutinib.

Impact on Cellular Transport: Investigating the potential for this compound to interfere with drug transporters is another avenue. Such interactions could influence the intracellular concentration and efficacy of co-administered drugs.

Development of this compound as a Probe for Specific Biological Pathways

Given that this compound is a specific metabolic byproduct of ibrutinib, it holds potential as a biomarker or probe for understanding certain biological processes. nih.gov

Key research directions include:

Biomarker of CYP3A4/5 Activity: The formation of this compound is directly linked to the activity of CYP3A4 and CYP3A5 enzymes. drugbank.comnih.govnih.gov Therefore, measuring the levels of this compound in patients could serve as a surrogate marker for the metabolic activity of these crucial drug-metabolizing enzymes. This information could be invaluable for predicting drug-drug interactions and individualizing therapy.

Investigating Drug Metabolism Pathways: By studying the kinetics of this compound formation, researchers can gain deeper insights into the intricacies of ibrutinib metabolism. This could help in understanding the variability in drug response and toxicity observed among patients.

Exploration of this compound in Novel Preclinical Disease Models Beyond Current Applications

While ibrutinib is primarily used for B-cell malignancies, the potential applications of its metabolites in other disease contexts are yet to be explored. nih.gov

Future preclinical research could involve:

Autoimmune Disease Models: Ibrutinib has shown efficacy in animal models of autoimmune diseases. dovepress.com It would be pertinent to investigate if this compound exhibits any immunomodulatory effects in models of conditions like lupus nephritis or collagen-induced arthritis. europa.eu

Inflammatory Disease Models: Given the role of BTK in inflammatory signaling, exploring the effects of this compound in preclinical models of inflammatory diseases could reveal novel therapeutic opportunities.

Cardiovascular Disease Models: Cardiotoxicity has been a concern with ibrutinib treatment. dovepress.comnih.gov Preclinical studies in relevant animal models could assess whether this compound contributes to or mitigates the cardiovascular side effects associated with the parent drug. A preclinical study has noted myocardial inflammation and fibrosis in animal models. dovepress.comnih.gov

Innovating New Methodologies for this compound Analysis and Research

To facilitate the aforementioned research, the development of advanced analytical methods is crucial.

Innovations in this area may include:

High-Sensitivity Mass Spectrometry: Developing highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods will be essential for accurately quantifying the low concentrations of this compound in biological matrices. nih.govnih.gov

Stable Isotope Labeling: The use of stable isotope-labeled internal standards, such as d5-ibrutinib, can improve the accuracy and precision of analytical measurements. researchgate.net

Advanced Imaging Techniques: Molecular imaging techniques could potentially be developed to visualize the distribution of this compound in tissues and organs, providing spatial information about its localization and potential sites of action.

Conceptual Frameworks for Understanding Metabolite-Mediated Drug Response and Resistance

The study of this compound can contribute to a broader understanding of how drug metabolites influence therapeutic outcomes and the development of resistance.

Key conceptual frameworks to be developed include:

Metabolite-Kinase Interaction Models: Even if this compound is a weak inhibitor of BTK, computational modeling could explore its potential interactions with mutant forms of BTK that confer resistance to ibrutinib.

Systems Pharmacology Approaches: Integrating pharmacokinetic data of ibrutinib and its metabolites, including this compound, with pharmacodynamic and clinical outcome data can help build comprehensive systems pharmacology models. These models can simulate and predict how metabolic profiles influence drug efficacy and resistance.

Understanding Resistance Mechanisms: While resistance to ibrutinib is often linked to mutations in BTK, the role of metabolites in this process is not well understood. nih.govnih.gov Research into whether this compound can be further metabolized into reactive species or can modulate signaling pathways that contribute to resistance will be a critical area of focus.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.